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molecular formula C12H12N2O3S B8545813 Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate

Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate

Cat. No. B8545813
M. Wt: 264.30 g/mol
InChI Key: CJGYIFIBEIIETN-UHFFFAOYSA-N
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Patent
US05583092

Procedure details

Ethyl cyanoformate (16.9 g, 0.171 mol) is added to a stirred solution of 5-(4-methoxyphenyl)-[1,3,4]oxathiazolin-2-one (11.9 g, 0.057 mol) in p-xylene (100 ml). The mixture is heated to 115°-132° C. for 10 hours, during which time carbon dioxide is liberated. The solvent is evaporated in vacuo and the residue is triturated with di-isopropyl ether. The crystalline solid is filtered off, washed with a small amount of diisopropyl ether and dried, to give ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate (11.6 g, 77%) as beige crystals, m.p. 61°-63° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])#[N:2].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2OC(=O)[S:18][N:17]=2)=[CH:12][CH:11]=1.C(=O)=O>CC1C=CC(C)=CC=1>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[N:2]=[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
11.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NSC(O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with di-isopropyl ether
FILTRATION
Type
FILTRATION
Details
The crystalline solid is filtered off
WASH
Type
WASH
Details
washed with a small amount of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NSC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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